![molecular formula C21H16ClN3O B2372462 7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol CAS No. 446826-82-0](/img/structure/B2372462.png)
7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol: is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 8-hydroxyquinoline under acidic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the pyridine and quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products:
- Oxidation products include quinoline N-oxides.
- Reduction products include reduced quinoline derivatives.
- Substitution products vary depending on the substituents introduced.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, the compound is studied for its potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development .
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives have shown activity against malaria, bacterial infections, and cancer .
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and catalysts. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways.
類似化合物との比較
Quinoline: A simpler structure with similar biological activities.
8-Hydroxyquinoline: Known for its antimicrobial properties.
2-Aminopyridine: A precursor in the synthesis of various quinoline derivatives.
Uniqueness: 7-[(2-Chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol stands out due to its unique combination of a chlorophenyl group, a pyridinylamino group, and a quinolinol moiety. This combination enhances its biological activity and makes it a versatile compound for various applications.
特性
IUPAC Name |
7-[(2-chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c22-17-8-2-1-7-15(17)20(25-18-9-3-4-12-23-18)16-11-10-14-6-5-13-24-19(14)21(16)26/h1-13,20,26H,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPCTXYEMALQFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)
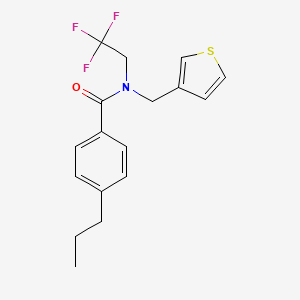
![2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2372384.png)
![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372385.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372387.png)
![1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2372388.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)
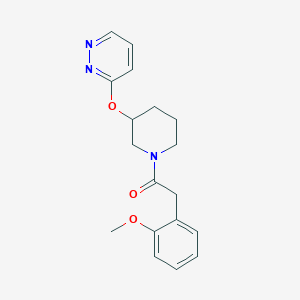
![N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2372394.png)
![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)
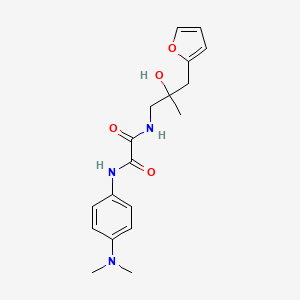
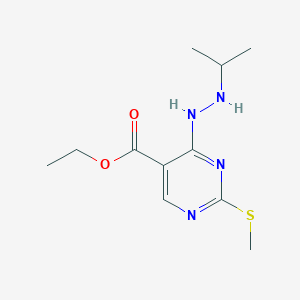
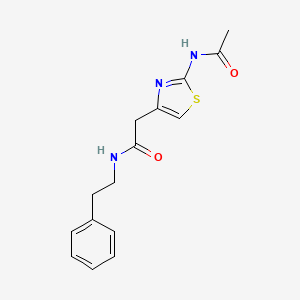
![ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372402.png)
